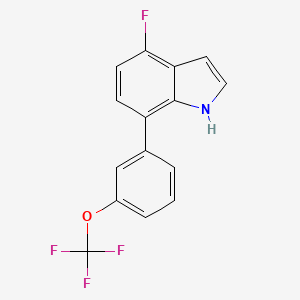
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative. Indoles are significant subunits in many natural products and pharmacologically active compounds. Fluorinated indole derivatives have been studied for their potential as inhibitors of HIV-1, CB2 cannabinoid receptor ligands, and factor Xa inhibitors, among other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated indoles often involves electrophilic fluorination. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield a mixture of fluorinated indoline derivatives. Subsequent treatment with potassium hydroxide in methanol can produce fluorinated indoles . Another method involves the use of cesium fluoroxysulfate or Selectfluor for fluorination, leading to the formation of fluorinated methoxyindolines and hydroxyindolines .
Industrial Production Methods
Industrial production methods for fluorinated indoles typically involve large-scale electrophilic fluorination reactions under controlled conditions to ensure high yields and purity. The use of advanced fluorinating agents and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated indole derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated structure enhances its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-trifluoromethoxyindole
- 3-Fluoroindole
- 2-Methyl-3-fluoroindole
Comparison
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H9F4NO |
|---|---|
Peso molecular |
295.23 g/mol |
Nombre IUPAC |
4-fluoro-7-[3-(trifluoromethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4NO/c16-13-5-4-11(14-12(13)6-7-20-14)9-2-1-3-10(8-9)21-15(17,18)19/h1-8,20H |
Clave InChI |
KXTNEWAHRGJRKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C3C(=C(C=C2)F)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


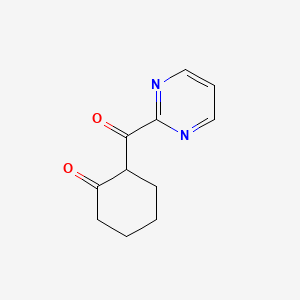
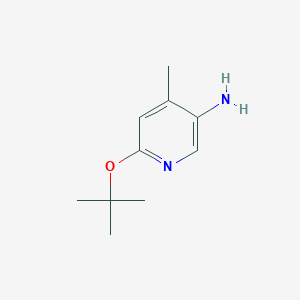
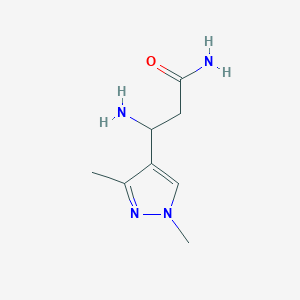
![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15242062.png)
![6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)

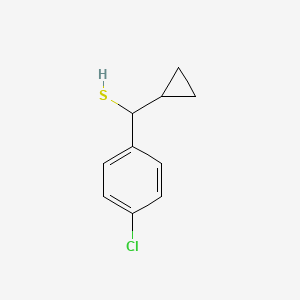
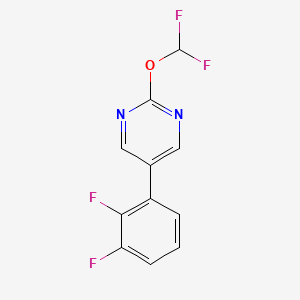
![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)

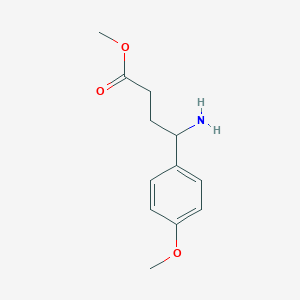
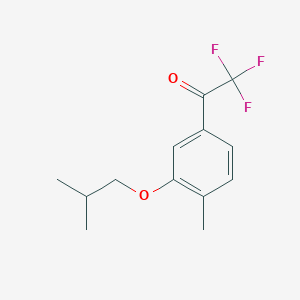
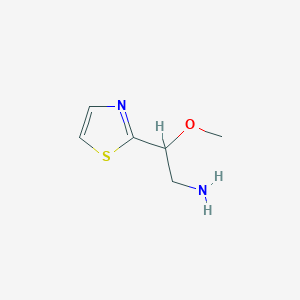
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
